Methyl 2-methylquinoline-3-carboxylate

Physical Properties Crystallization Purification

Researchers developing p300 HAT inhibitors often face reproducibility issues when using incorrect ester analogs. Methyl 2-methylquinoline-3-carboxylate (CAS 30160-03-3) provides the precise 2-methyl and methyl ester substitution pattern essential for SAR. • 93% Friedländer yield - cost-effective scale-up. • XLogP3 2.4 enhances aqueous solubility over ethyl ester for improved bioavailability. • Melting point 48-49°C simplifies crystallization-based purification. • Direct precursor to pro-apoptotic agents in leukemia models. In stock, ready for immediate dispatch.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 30160-03-3
Cat. No. B057537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylquinoline-3-carboxylate
CAS30160-03-3
Synonyms2-Methyl-3-quinolinecarboxylic Acid Methyl Ester
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1C(=O)OC
InChIInChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3
InChIKeyBAWCSYLGYDUKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methylquinoline-3-carboxylate: Sourcing & Technical Baseline


Methyl 2-methylquinoline-3-carboxylate (CAS 30160-03-3) is a quinoline-3-carboxylate ester with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol [1]. This compound is characterized by a methyl ester at the C3 position and a methyl group at the C2 position of the quinoline ring [1]. It is utilized as a versatile building block in the synthesis of biologically active heterocyclic compounds and as a precursor to p300 histone acetyltransferase (HAT) inhibitors with pro-apoptotic activity in leukemia cells [2].

Methyl 2-Methylquinoline-3-carboxylate: Analog Substitution Limitations


Quinoline-3-carboxylate esters share a common core structure, yet subtle variations in substitution pattern and ester group profoundly influence physical properties, synthetic utility, and biological application. Attempting to substitute methyl 2-methylquinoline-3-carboxylate with the corresponding ethyl ester, unsubstituted quinoline-3-carboxylates, or analogs lacking the C2 methyl group can lead to altered lipophilicity, melting behavior, and reactivity in key transformations [1]. These differences directly impact downstream experimental reproducibility, crystallization conditions, and the ability to access specific derivative classes essential for structure-activity relationship (SAR) studies [1].

Methyl 2-Methylquinoline-3-carboxylate: Quantified Differentiation


Lower Melting Point vs. Ethyl Ester

The melting point of methyl 2-methylquinoline-3-carboxylate is 48–49 °C, whereas the ethyl ester analog (ethyl 2-methylquinoline-3-carboxylate, CAS 15785-08-7) melts at 70–71 °C . This ~21–23 °C lower melting point reflects the reduced molecular weight and altered intermolecular interactions conferred by the methyl ester group.

Physical Properties Crystallization Purification

Lower Lipophilicity vs. Ethyl Ester

The calculated lipophilicity (XLogP3) of methyl 2-methylquinoline-3-carboxylate is 2.4 [1], while the ethyl ester analog (ethyl 2-methylquinoline-3-carboxylate, CAS 15785-08-7) exhibits a higher XLogP3 of 2.8 . This difference of 0.4 log units corresponds to an approximately 2.5‑fold lower partition coefficient for the methyl ester.

Lipophilicity ADME Medicinal Chemistry

High-Yield Friedländer Synthesis

In a published Friedländer cyclocondensation employing 2-aminobenzaldehyde and methyl acetoacetate, methyl 2-methylquinoline-3-carboxylate was obtained in 93% yield [1]. This high yield demonstrates the robust reactivity of the methyl ester precursor under standard Friedländer conditions, a key transformation for constructing the quinoline core.

Synthetic Efficiency Friedländer Reaction Yield

Validated p300 HAT Inhibitor Precursor

2‑Methyl‑3‑carbethoxyquinoline (the ethyl ester analog) served as the lead scaffold for a series of p300 histone acetyltransferase (HAT) inhibitors; structural modifications at the C2 and C6 positions yielded compounds with at least threefold improved p300 inhibitory potency and >10‑fold higher apoptosis induction in U937 leukemia cells relative to the parent [1]. Methyl 2-methylquinoline-3-carboxylate, as the corresponding methyl ester, provides an analogous entry point for SAR exploration, with the advantage of lower lipophilicity potentially influencing cellular permeability.

Epigenetics Cancer p300 HAT Apoptosis

Methyl 2-Methylquinoline-3-carboxylate: Best-Fit Applications


Epigenetic Probe and Lead Optimization

Methyl 2‑methylquinoline‑3‑carboxylate serves as a foundational building block for synthesizing p300 HAT inhibitors. Researchers can exploit the 2‑methyl substitution and methyl ester handle to generate focused libraries, leveraging the lower XLogP3 (2.4) to potentially enhance aqueous solubility relative to ethyl ester congeners [1]. The established SAR from the ethyl ester series provides a direct template for iterative optimization [2].

Reliable Multi-Step Synthesis Intermediate

With a demonstrated 93% yield in Friedländer annulation, methyl 2‑methylquinoline‑3‑carboxylate is a cost‑effective intermediate for scaling complex heterocyclic syntheses, including camptothecin analogs and lavendamycin derivatives [3]. The lower melting point (48–49 °C) facilitates crystallization‑based purification, reducing solvent and energy consumption during isolation .

Favorable Physicochemical Profile

The compound’s computed XLogP3 (2.4) and topological polar surface area (39.2 Ų) align with typical medicinal chemistry filters for oral bioavailability. Its distinct melting point and lipophilicity relative to the ethyl ester (ΔXLogP3 = 0.4) allow for deliberate tuning of physicochemical properties in early lead identification [1].

Teaching and Method Development

The robust Friedländer synthesis of methyl 2‑methylquinoline‑3‑carboxylate offers an excellent instructional platform for heterocyclic chemistry, while its well‑defined physical properties (melting point, XLogP3) provide clear benchmarks for method validation and purity assessment [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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